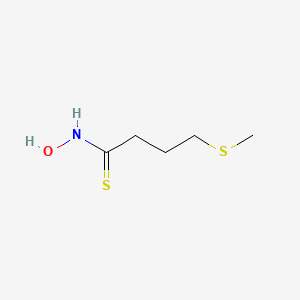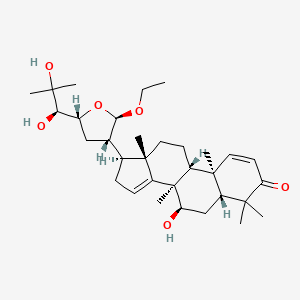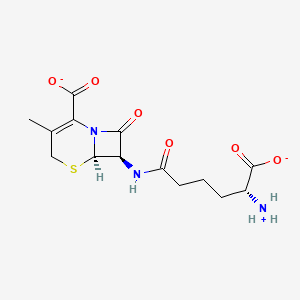
deacetoxycephalosporin C(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deacetoxycephalosporin C(1-) is conjugate base of deacetoxycephalosporin C It is a conjugate base of a deacetoxycephalosporin C.
Applications De Recherche Scientifique
Enzymatic Mechanism and Structure
DAOCS is an iron(II) and 2-oxoglutarate-dependent oxygenase that catalyzes the conversion of penicillin N to deacetoxycephalosporin C. The enzyme's crystal structure has provided insights into its catalytic mechanism, revealing the cyclical arrangement of molecules within a trimeric unit and the influence of the C-terminus on enzyme-substrate complexes (Lee et al., 2001). Further studies support a consensus mechanism for DAOCS and other 2-oxoglutarate-dependent oxygenases, involving the formation of an enzyme-Fe(II)-2OG-substrate ternary complex (Tarhonskaya et al., 2014).
Substrate Selectivity and Engineering
Research has also focused on controlling DAOCS's substrate selectivity and reaction specificity through structural modifications and mutagenesis. For instance, mutations within DAOCS can influence whether the enzyme catalyzes ring-expansion, hydroxylation, or both, with implications for selectively producing cephalosporin intermediates (Lloyd et al., 2004). Another avenue of research has been exploring the enzyme's co-substrate selectivity, showing how mutations can enable DAOCS to utilize a broader range of 2-oxoacid co-substrates (Lee et al., 2001).
Biotechnological Applications
The enzymatic production of deacetoxycephalosporin C and its derivatives is of significant interest for developing environmentally friendly and cost-effective bioprocesses for cephalosporin production. Innovations in genetic engineering and biotransformation strategies, such as the creation of recombinant strains and enzyme engineering for optimized activity, are key to enhancing the efficiency and yield of these processes (Velasco et al., 2000).
Propriétés
Nom du produit |
deacetoxycephalosporin C(1-) |
|---|---|
Formule moléculaire |
C14H18N3O6S- |
Poids moléculaire |
356.38 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(5R)-5-azaniumyl-5-carboxylatopentanoyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C14H19N3O6S/c1-6-5-24-12-9(11(19)17(12)10(6)14(22)23)16-8(18)4-2-3-7(15)13(20)21/h7,9,12H,2-5,15H2,1H3,(H,16,18)(H,20,21)(H,22,23)/p-1/t7-,9-,12-/m1/s1 |
Clé InChI |
NNQIJOYQWYKBOW-JWKOBGCHSA-M |
SMILES isomérique |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])[NH3+])SC1)C(=O)[O-] |
SMILES canonique |
CC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])[NH3+])SC1)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



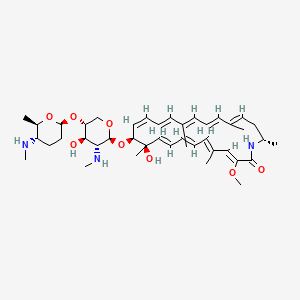

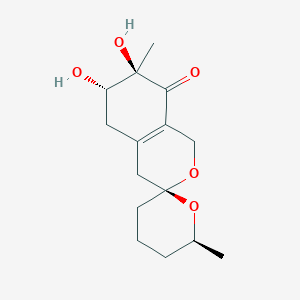
![4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester](/img/structure/B1264193.png)

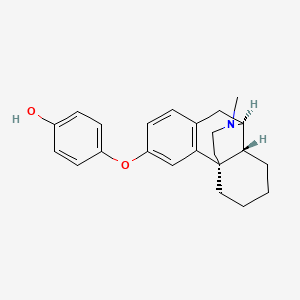

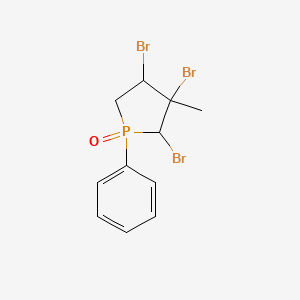
![Calix[5]furan](/img/structure/B1264203.png)


